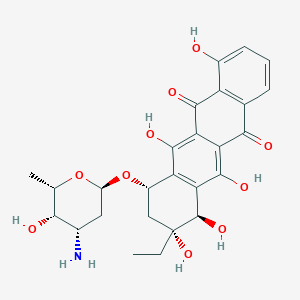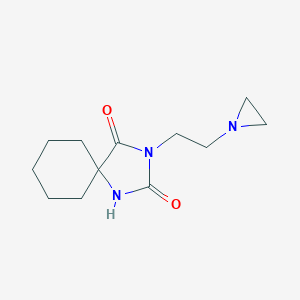![molecular formula C14H19N7O4S B035366 N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine CAS No. 103947-07-5](/img/structure/B35366.png)
N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aryltriazene methoxypyrimidine is a compound that combines the structural features of both aryltriazene and methoxypyrimidine. Aryltriazene is known for its versatility in organic synthesis, often used as a safer alternative to diazonium salts. Methoxypyrimidine, on the other hand, is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of aryltriazene methoxypyrimidine typically involves multiple steps, starting with the preparation of the aryltriazene moiety. This can be achieved through the reaction of an arylamine with nitrous acid, followed by the addition of a suitable nucleophile. The methoxypyrimidine moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors, such as malononitrile and cyanamide, under acidic conditions .
Industrial production methods for aryltriazene methoxypyrimidine may involve optimizing these synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Aryltriazene methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Aryltriazene methoxypyrimidine has found applications in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the formation of complex molecules through its versatile reactivity.
Biology: The compound has been studied for its potential antimetastatic effects, particularly in cancer research.
Medicine: Aryltriazene methoxypyrimidine is being explored for its potential therapeutic applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of aryltriazene methoxypyrimidine involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. It may also inhibit the activity of certain enzymes involved in cell proliferation and metastasis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound’s effects are mediated through its ability to generate reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
Aryltriazene methoxypyrimidine can be compared with other similar compounds, such as:
Aryltriazenes: These compounds share the aryltriazene moiety and exhibit similar reactivity in organic synthesis.
Methoxypyrimidines: These compounds contain the methoxypyrimidine moiety and are known for their biological activity.
The uniqueness of aryltriazene methoxypyrimidine lies in its dual functionality, combining the reactivity of aryltriazenes with the biological activity of methoxypyrimidines. This makes it a valuable compound for both synthetic and medicinal chemistry .
Properties
CAS No. |
103947-07-5 |
|---|---|
Molecular Formula |
C14H19N7O4S |
Molecular Weight |
381.41 g/mol |
IUPAC Name |
N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C14H19N7O4S/c1-21(2)20-17-10-5-7-11(8-6-10)18-26(22,23)19-13-12(24-3)14(25-4)16-9-15-13/h5-9,18H,1-4H3,(H,15,16,19) |
InChI Key |
VBRSBKKQDNYVGA-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Synonyms |
4-(4-(3,3-dimethyl-1-triazene)-phenylsulfamide)-5,6-dimethoxypyrimidine 4-ATMP aryltriazene methoxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















